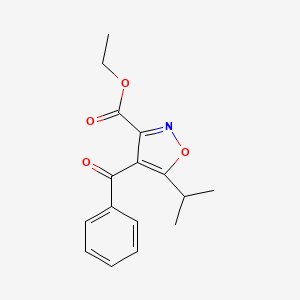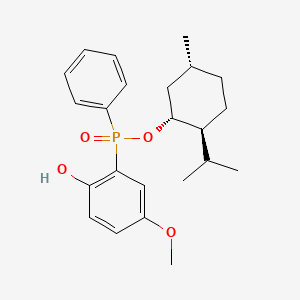
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxy-5-methoxyphenyl)(phenyl)phosphinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxy-5-methoxyphenyl)(phenyl)phosphinate is a chiral organophosphorus compound It is characterized by its complex structure, which includes a cyclohexyl ring substituted with isopropyl and methyl groups, and a phosphinate group attached to a hydroxy-methoxyphenyl and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxy-5-methoxyphenyl)(phenyl)phosphinate typically involves several steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile, followed by selective hydrogenation.
Introduction of Isopropyl and Methyl Groups: The isopropyl and methyl groups can be introduced via Friedel-Crafts alkylation reactions.
Attachment of the Phosphinate Group: The phosphinate group is introduced through a reaction between a suitable phosphinic acid derivative and the cyclohexyl intermediate.
Final Coupling: The hydroxy-methoxyphenyl and phenyl groups are attached through a coupling reaction, such as a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups.
Reduction: Reduction reactions can occur at the phosphinate group, converting it to a phosphine oxide.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products
Oxidation: Products include phenolic derivatives and quinones.
Reduction: Products include phosphine oxides and reduced aromatic compounds.
Substitution: Products include halogenated, nitrated, and sulfonated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the selectivity and efficiency of various reactions.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Drug Development: Its unique structure allows for the exploration of new pharmacophores in medicinal chemistry.
Medicine
Therapeutic Agents:
Industry
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxy-5-methoxyphenyl)(phenyl)phosphinate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity. It can also interact with cellular receptors, modulating signal transduction pathways. The specific pathways involved depend on the biological context and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxyphenyl)(phenyl)phosphinate: Lacks the methoxy group, resulting in different chemical properties.
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-methoxyphenyl)(phenyl)phosphinate: Lacks the hydroxy group, affecting its reactivity and applications.
Uniqueness
The presence of both hydroxy and methoxy groups in (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxy-5-methoxyphenyl)(phenyl)phosphinate makes it unique
Propiedades
Fórmula molecular |
C23H31O4P |
|---|---|
Peso molecular |
402.5 g/mol |
Nombre IUPAC |
4-methoxy-2-[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-phenylphosphoryl]phenol |
InChI |
InChI=1S/C23H31O4P/c1-16(2)20-12-10-17(3)14-22(20)27-28(25,19-8-6-5-7-9-19)23-15-18(26-4)11-13-21(23)24/h5-9,11,13,15-17,20,22,24H,10,12,14H2,1-4H3/t17-,20+,22-,28?/m1/s1 |
Clave InChI |
MRTCRCYVAYMDMZ-CNMLNNBQSA-N |
SMILES isomérico |
C[C@@H]1CC[C@H]([C@@H](C1)OP(=O)(C2=CC=CC=C2)C3=C(C=CC(=C3)OC)O)C(C)C |
SMILES canónico |
CC1CCC(C(C1)OP(=O)(C2=CC=CC=C2)C3=C(C=CC(=C3)OC)O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(3-Methoxyphenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B12896761.png)
![N-Butyl-5-chloroimidazo[1,2-a]pyrimidin-7-amine](/img/structure/B12896767.png)
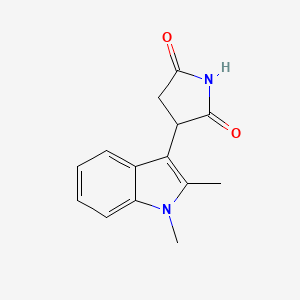
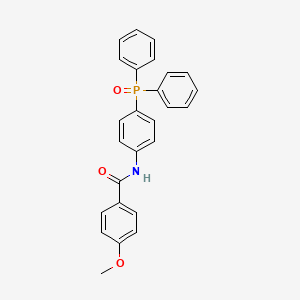
![2-Chloro-N-[(2-oxopyrrolidin-1-yl)methyl]ethane-1-sulfinamide](/img/structure/B12896779.png)
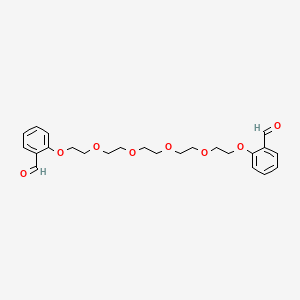
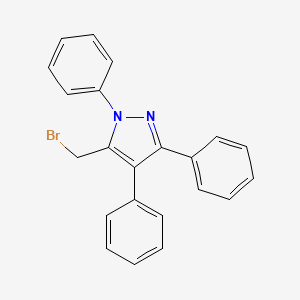
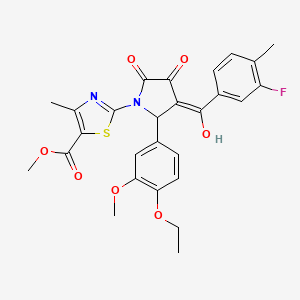
![4-Ethoxy-6-methoxy-2-methyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline](/img/structure/B12896805.png)
![1-[4-(4-Acetylbenzoyl)-1-phenyl-1H-pyrazol-3-yl]ethan-1-one](/img/structure/B12896807.png)

![2-(Difluoromethyl)-7-methylbenzo[d]oxazole](/img/structure/B12896819.png)
![2-[(2-Pentyl-3,4-dihydro-2H-pyrrol-5-yl)sulfanyl]ethan-1-ol](/img/structure/B12896821.png)
